

CAS number and molecular structure of XPhos Pd G3

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Compound of Interest

Compound Name: XPhosPdG3

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An In-Depth Technical Guide to XPhos Pd G3

For researchers, scientists, and professionals in drug development, this guide provides comprehensive technical information on the third-generation Buchwald precatalyst, XPhos Pd G3. This catalyst is renowned for its high stability and activity in a variety of cross-coupling reactions.

Chemical Identity and Properties

XPhos Pd G3, a third-generation (G3) Buchwald precatalyst, is an air, moisture, and thermally-stable organometallic complex.^[1] It is highly soluble in many common organic solvents, exhibits a long solution lifetime, and facilitates accurate control over the ligand-to-palladium ratio.^[1] These characteristics make it an exceptional reagent for various palladium-catalyzed cross-coupling reactions, allowing for lower catalyst loadings and shorter reaction times.^[2]

Table 1: Physicochemical Properties of XPhos Pd G3

Property	Value	Reference(s)
CAS Number	1445085-55-1	[3][4][5]
Molecular Formula	C ₄₆ H ₆₂ NO ₃ PPdS	[3][4][5][6]
Molecular Weight	846.46 g/mol	[3][5][6]
Full Chemical Name	Methanesulfonato(2-dicyclohexylphosphino-2',4',6'-tri- <i>i</i> -propyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)	[3][4][5]
Synonyms	(2-Dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate, XPhos-G3-Palladacycle, XPhos Palladacycle G3	[4]
Appearance	Beige to off-white powder/precipitate	[3]
Melting Point	146-151 °C (decomposition)	[3]
Storage Conditions	Store under inert gas (Nitrogen or Argon) at 2-8°C	[6][7]

Molecular Structure

The structure of XPhos Pd G3 features a palladium(II) center coordinated to the bulky, electron-rich XPhos ligand, a deprotonated 2-aminobiphenyl (ABP) fragment, and a methanesulfonate (mesylate) anion. The XPhos ligand is crucial for the catalyst's high reactivity and stability.

 Molecular Structure of XPhos Pd G3

Figure 1. Molecular Structure of XPhos Pd G3.

Experimental Protocols

Synthesis of XPhos Pd G3

A multigram-scale synthesis for XPhos Pd G3 has been reported, providing a reliable method for its preparation.[\[3\]](#)[\[8\]](#)

Materials:

- $[\text{Pd}(\text{ABP})(\text{OMs})]_2$ (dimeric palladacycle)
- XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
- Anhydrous and deoxygenated tetrahydrofuran (THF)
- Deoxygenated hexane
- Argon gas supply
- Two-necked 2 L round bottom Schlenk flask

Procedure:

- A 2 L two-necked round bottom Schlenk flask equipped with a magnetic stir bar is charged with $[\text{Pd}(\text{ABP})(\text{OMs})]_2$ (53.6 g, 64 mmol, 0.5 eq.) and XPhos (61.5 g, 129 mmol, 1 eq.).[\[3\]](#)
- The flask is sealed, and the atmosphere is replaced with argon by evacuating and backfilling three times.[\[3\]](#)
- Anhydrous and deoxygenated THF (1.4 L) is added to the flask under a counterflow of argon.[\[3\]](#)
- The reaction mixture is stirred at room temperature for 1.5 hours.[\[3\]](#)
- The resulting mixture is filtered under an argon atmosphere to remove any insoluble impurities.[\[3\]](#)
- Approximately 1.2 L of the THF filtrate is removed via a rotary evaporator under vacuum.[\[3\]](#)

- Deoxygenated hexane (1.2 L) is added to the concentrated dark brown residue, leading to the formation of a beige precipitate.[3]
- To ensure complete precipitation, the flask is placed in an ultrasonic bath and sonicated for 20 minutes.[3]
- The beige precipitate is collected by filtration, washed with hexane (3 x 250 mL), and dried under vacuum at 50 °C for 1 hour to yield the final XPhos Pd G3 product.[3]

General Protocol for Suzuki-Miyaura Cross-Coupling

XPhos Pd G3 is highly effective for Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds.[2] The following is a general procedure adaptable to a wide range of substrates.[9]

Materials:

- Aryl or heteroaryl halide (e.g., chloride, bromide) (1.0 mmol, 1.0 equiv)
- Boronic acid or boronic ester (1.2–1.5 mmol, 1.2–1.5 equiv)
- XPhos Pd G3 (0.01–0.02 mmol, 1–2 mol%)
- Base (e.g., K_3PO_4 , K_2CO_3 , CS_2CO_3) (2.0–3.0 mmol, 2.0–3.0 equiv)
- Anhydrous, degassed solvent (e.g., dioxane, THF, toluene)
- Degassed water (optional, often beneficial)
- Inert atmosphere (Nitrogen or Argon)

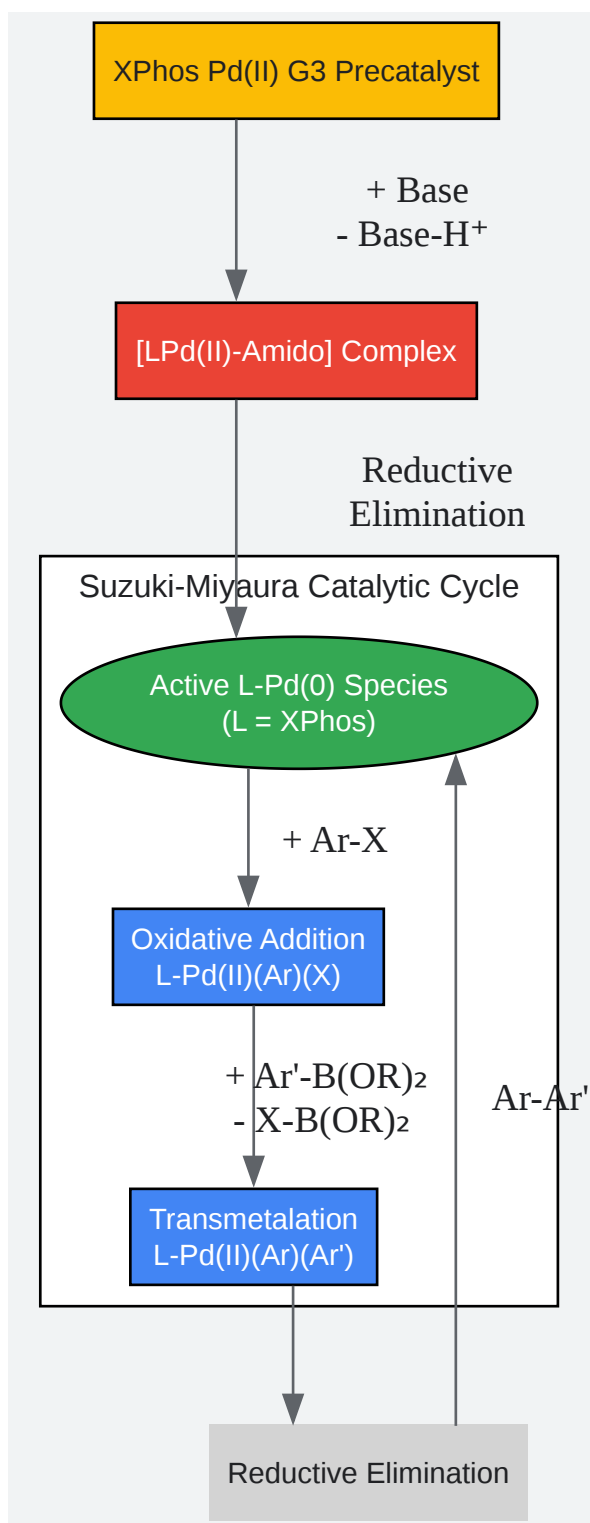
Procedure:

- To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (if solid), boronic acid, base, and XPhos Pd G3.[9]
- Seal the vessel with a septum and purge with an inert gas (e.g., argon) for 5-10 minutes.[9]
- If the aryl halide is a liquid, add it via syringe at this point.[9]

- Add the degassed solvent and optional water via syringe. A typical ratio is 10:1 organic solvent to water.[9]
- Stir the reaction mixture at the desired temperature, which can range from room temperature to 110 °C.[9]
- Monitor the reaction progress using an appropriate analytical technique such as TLC, GC, or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Perform a standard aqueous workup. For example, dilute the mixture with an organic solvent like ethyl acetate and wash with water and/or brine.
- Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain the desired coupled product.

Catalytic Cycle and Activation Pathway

The efficacy of G3 precatalysts stems from their facile and rapid generation of the active, monoligated Pd(0) catalytic species.[2][9] The process begins with the activation of the precatalyst by a base, followed by the key steps of the Suzuki-Miyaura catalytic cycle.



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Caption: Activation of XPhos Pd G3 and the subsequent Suzuki-Miyaura catalytic cycle.

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